molecular formula C7H13N B1501292 2-Isopropyl-2,5-dihydro-1H-pyrrole CAS No. 756476-29-6

2-Isopropyl-2,5-dihydro-1H-pyrrole

Cat. No.: B1501292
CAS No.: 756476-29-6
M. Wt: 111.18 g/mol
InChI Key: VPBZZPRTEVQRDI-UHFFFAOYSA-N
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Description

“2-Isopropyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Recyclization Reactions

  • Recyclization of Isopropyl 2-Oxoacetates : Dmitriev, Silaichev, Slepukhin, and Maslivets (2011) explored the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea. This reaction pathway offers insights into new synthetic routes for creating complex heterocyclic compounds (Dmitriev et al., 2011).

  • Pyrroledione-pyrroledione Recyclization : Dmitriev, Silaichev, and Maslivets (2011) also investigated recyclization reactions with alkylamines. This process leads to the formation of isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[phenyl(alkylamino)methylidene]pyrrolidine-2-carboxylates, contributing to the synthesis of novel pyrrole derivatives (Dmitriev, Silaichev, & Maslivets, 2011).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : Zarrouk et al. (2015) studied new 1H-pyrrole-2,5-dione derivatives, investigating their ability to inhibit the corrosion of carbon steel in hydrochloric acid. This research highlights the potential application of pyrrole derivatives in corrosion protection (Zarrouk et al., 2015).

Photochemical Synthesis

  • Desulfurization and Cycloaddition Reactions : Nishio (1997) delved into the photochemical reactions of 2,5-dihydro-1H-pyrrole-2-thiones, exploring desulfurization and cycloaddition reactions. This study broadens the understanding of pyrrole chemistry under photochemical conditions (Nishio, 1997).

Electrochemical and Electrochromic Properties

  • Poly(2,5-di(2-thienyl)-1H-pyrrole) Derivatives : Hwang, Son, and Shim (2010) examined derivatives of 2,5-di(2-thienyl)-1H-pyrrole, focusing on their electrochemical and electrochromic properties. This research is significant for applications in electronic devices and materials science (Hwang, Son, & Shim, 2010).

Photoluminescent Polymers

  • Conjugated Polymers with 1,4-Dioxo-3,6-Diphenylpyrrolo[3,4-c]pyrrole : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole. These polymers show strong photoluminescence, offering potential applications in electronic and optical materials (Beyerlein & Tieke, 2000).

Green Synthesis and Cytotoxicity Studies

  • Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates : Niknam et al. (2018) provided a green synthesis approach for 2,5-dihydro-1H-pyrrole-2-carboxylates. The study also examined the cytotoxicity of these compounds, indicating their potential in pharmacological research (Niknam et al., 2018).

Future Directions

Pyrrole derivatives, such as “2-Isopropyl-2,5-dihydro-1H-pyrrole”, have a wide range of applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Therefore, the future directions in the research and development of these compounds are likely to focus on exploring their potential uses in these areas.

Mechanism of Action

Properties

IUPAC Name

2-propan-2-yl-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZZPRTEVQRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672453
Record name 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756476-29-6
Record name 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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